molecular formula C6H9ClO2 B3145181 Methyl 4-chloro-2-methylbut-2-enoate CAS No. 56905-07-8

Methyl 4-chloro-2-methylbut-2-enoate

Cat. No.: B3145181
CAS No.: 56905-07-8
M. Wt: 148.59 g/mol
InChI Key: LTZAWBBRKABPAL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylbut-2-enoate is an organic compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59 g/mol . It is an α,β-unsaturated ester, characterized by the presence of a chlorine atom and a methyl group attached to a butenoate backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methylbut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2-methylbut-2-en-1-ol with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may use continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Addition: Formation of dihalides or halohydrins.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-chloro-2-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylbut-2-enoate involves its reactivity as an α,β-unsaturated ester. The compound can undergo nucleophilic addition reactions at the double bond, leading to the formation of various adducts. The chlorine atom can also participate in substitution reactions, making the compound versatile in chemical synthesis .

Comparison with Similar Compounds

Methyl 4-chloro-2-methylbut-2-enoate can be compared with other similar compounds such as:

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

methyl 4-chloro-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZAWBBRKABPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00853230
Record name Methyl 4-chloro-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00853230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56905-07-8
Record name Methyl 4-chloro-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00853230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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